molecular formula C11H15ClO2 B2754077 4-Chloro-5-pentylbenzene-1,3-diol CAS No. 2413373-81-4

4-Chloro-5-pentylbenzene-1,3-diol

Cat. No.: B2754077
CAS No.: 2413373-81-4
M. Wt: 214.69
InChI Key: AJTYGQUKQWMODI-UHFFFAOYSA-N
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Description

4-Chloro-5-pentylbenzene-1,3-diol is a substituted resorcinol derivative characterized by a chlorine atom at the 4-position and a pentyl chain at the 5-position of the benzene ring, with hydroxyl groups at positions 1 and 2.

Properties

IUPAC Name

4-chloro-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYGQUKQWMODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-pentylbenzene-1,3-diol typically involves the chlorination of 5-pentylbenzene-1,3-diol. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the 4-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-pentylbenzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-pentylbenzene-1,3-diol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 5-Pentylbenzene-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-pentylbenzene-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of chlorinated phenols on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-pentylbenzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-Chloro-5-pentylbenzene-1,3-diol and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (4), pentyl (5) Theoretical: 244.75 Hypothetical applications in drug synthesis or agrochemicals (inference based on structural analogs)
5-Pentylbenzene-1,3-diol (Olivetol) Pentyl (5) 194.27 Key intermediate in cannabinoid synthesis (e.g., CBG, CBGV)
5-Propylbenzene-1,3-diol Propyl (5) 166.22 Precursor for cannabigerovarin (CBGV) synthesis
5-Pentadecylbenzene-1,3-diol Pentadecyl (5) 364.58 Industrial applications (e.g., surfactants, lubricants)
(Z)-5-(pentadec-4'-enyl)benzene-1,3-diol Pentadecenyl (5) 362.56 Natural product isolated from Malaysian forests; potential antimicrobial uses
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Cl, CF₃, pyrazole groups 437.30 Agrochemical research (crystal structure studied for pesticide design)

Biological Activity

4-Chloro-5-pentylbenzene-1,3-diol is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15ClO2
  • Molecular Weight : 216.7 g/mol

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways and organelles:

  • Mitochondrial Targeting : Similar to other bioactive compounds, this compound may influence mitochondrial function, which is critical for cellular energy metabolism and apoptosis regulation .
  • Gene Expression Modulation : The compound has been observed to regulate gene expression involved in cell signaling pathways, particularly those related to stress responses and metabolic regulation.

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial properties. For instance, derivatives of similar compounds have been shown to exhibit significant activity against various bacterial strains. The presence of the chloro group enhances the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.

Antioxidant Activity

The diol structure allows for potential antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is critical in preventing cellular damage associated with various diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
This compound5075%
Control (No Treatment)-0%

Study 2: Cellular Effects

In another investigation focusing on cellular effects, exposure to this compound led to a dose-dependent decrease in cell viability in human cancer cell lines. The mechanism was linked to increased apoptosis rates as evidenced by annexin V staining assays.

Concentration (µM)Viability (%)Apoptosis Rate (%)
108515
206040
503070

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